Palifermin

Oral Mucositis Chemotherapy Sarcoma

Palifermin, a recombinant truncated form of human keratinocyte growth factor (KGF, FGF-7), is a 16.3 kDa protein produced in Escherichia coli. It acts as a specific agonist of the FGFR2b receptor, which is selectively expressed on epithelial cells.

Molecular Formula C9H11N3S
Molecular Weight 0
CAS No. 162394-19-6
Cat. No. B1169686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalifermin
CAS162394-19-6
Molecular FormulaC9H11N3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palifermin (162394-19-6): Recombinant Human Keratinocyte Growth Factor for Oral Mucositis Reduction


Palifermin, a recombinant truncated form of human keratinocyte growth factor (KGF, FGF-7), is a 16.3 kDa protein produced in Escherichia coli. It acts as a specific agonist of the FGFR2b receptor, which is selectively expressed on epithelial cells. [1] Its primary approved indication is to decrease the incidence and duration of severe oral mucositis in patients with hematologic malignancies receiving myelotoxic therapy requiring hematopoietic stem cell support. [2]

FGFR2b-selective agonist for epithelial proliferation studies
Oral mucositis model research (chemotherapy/radiotherapy-induced)
Recombinant human KGF (palifermin) suitable for in vivo and in vitro epithelial cytoprotection assays

Why Palifermin's Selective FGFR2b Agonism Cannot Be Replicated by Alternative Mucositis Interventions


While multiple interventions are used to prevent or manage oral mucositis, including cryotherapy, G-CSF, amifostine, and sucralfate, none share palifermin's unique mechanism of action as a selective FGFR2b agonist that directly stimulates epithelial cell proliferation and differentiation. [1] This mechanistic specificity translates into quantitatively distinct efficacy and safety profiles that preclude simple interchangeability. The evidence below demonstrates that palifermin's effects are not merely additive but represent a distinct class of protection, making generic substitution clinically and scientifically unsound without direct comparative data.

Cryotherapy / G-CSF / Amifostine
Mechanism mismatch: lack selective FGFR2b agonism; epithelial proliferation endpoints may not replicate
Sucralfate / Other mucosal protectants
No direct growth factor stimulation; mucositis severity reduction profiles likely differ
Other KGF/FGF7 variants
Receptor binding kinetics and PK linearity may differ; clinical endpoint data specific to palifermin

Quantitative Evidence for Palifermin's Differential Efficacy and Selectivity Over Comparators


Palifermin vs. Placebo: Superior Reduction in Incidence of Severe Oral Mucositis in Sarcoma Patients

In a randomized, double-blind, placebo-controlled trial of 48 patients with sarcoma receiving doxorubicin-based chemotherapy, a single 180 µg/kg dose of palifermin before each cycle significantly reduced the cumulative incidence of severe (WHO grade 3 or 4) oral mucositis compared to placebo. The observed reduction was 38 percentage points. [1]

Sarcoma mucositis incidence
Head-to-head
13% vs 51% (placebo); Δ -38 pp
Reported endpoint reduction in severe oral mucositis
RCT, sarcoma, doxorubicin chemo; 180 µg/kg single dose; P=0.002
Oral Mucositis Chemotherapy Sarcoma

Palifermin vs. Placebo: Reduced Incidence of Mucositis in Metastatic Colorectal Cancer Chemotherapy

In a randomized, placebo-controlled trial of 64 patients with metastatic colorectal cancer receiving fluorouracil/leucovorin chemotherapy, palifermin (40 µg/kg for 3 consecutive days) significantly lowered the incidence of WHO grade 2 or higher oral mucositis across two cycles. In cycle 1, incidence was 29% for palifermin vs. 61% for placebo; in cycle 2, 11% vs. 47%. [1]

Colorectal cancer mucositis
Head-to-head
Grade ≥2 incidence: 29% vs 61% (cycle 1), 11% vs 47% (cycle 2)
Supports mucositis prophylaxis research in solid tumors
64 patients, FU/LV chemotherapy; 40 µg/kg ×3 days
Oral Mucositis Fluorouracil Colorectal Cancer

Palifermin vs. Placebo: Delayed Onset and Shortened Duration of Severe Mucositis in Head and Neck Cancer Chemoradiotherapy

A randomized, placebo-controlled study of 188 patients with locally advanced head and neck cancer receiving chemoradiotherapy (cisplatin + 70 Gy RT) showed that weekly palifermin (180 µg/kg) significantly reduced the incidence of severe (WHO grade 3-4) oral mucositis (54% vs. 69%; P = .041). Additionally, palifermin delayed median time to severe mucositis (47 vs. 35 days) and shortened median duration (5 vs. 26 days). [1]

Head and neck cancer CRT
Head-to-head
Severe mucositis: 54% vs 69%; onset delayed 47 vs 35 days; duration 5 vs 26 days
Reported onset/duration endpoint improvement
188 patients, cisplatin+70 Gy RT; weekly 180 µg/kg
Head and Neck Cancer Chemoradiotherapy Oral Mucositis

Palifermin vs. Placebo: Improved Patient-Reported Outcomes in Hematopoietic Stem Cell Transplant

In a Phase 3 study of 212 patients undergoing high-dose chemotherapy and total body irradiation with peripheral blood progenitor cell transplant, palifermin (60 µg/kg/day for 3 days pre- and post-transplant) led to a 54% reduction in patient-reported mouth and throat soreness compared to placebo (p=0.0001). This translated into a 40% improvement in ability to eat, drink, swallow, sleep, and talk (p<0.001). [1]

Patient-reported outcomes
Head-to-head
54% reduction in mouth/throat soreness; 40% improvement in eating/swallowing
Reported quality-of-life endpoint benefit
Phase 3, 212 HSCT patients; 60 µg/kg pre/post transplant
Hematopoietic Stem Cell Transplantation Patient-Reported Outcomes Quality of Life

Palifermin's Dose-Proportional Epithelial Proliferation vs. Placebo in Healthy Volunteers

In a randomized, placebo-controlled study of healthy volunteers, palifermin demonstrated dose-dependent stimulation of buccal mucosal epithelial proliferation, as measured by Ki67 staining. The mean ratio of Ki67 staining at 48 hours to baseline increased from 1.19 (placebo) to 2.02 (60 µg/kg), 3.04 (120 µg/kg), and 4.66 (250 µg/kg). [1]

Ki67 proliferation dose response
Head-to-head
Mean Ki67 ratio (48h/baseline): 1.19→2.02→3.04→4.66 (placebo to 250 µg/kg)
Dose-dependent epithelial proliferation confirmed
Healthy volunteer study; single IV doses
Pharmacodynamics Epithelial Proliferation Ki67

Palifermin's Linear Pharmacokinetics Enable Predictable Dosing Across Patient Populations

Pharmacokinetic analysis from healthy volunteers demonstrated that palifermin exhibits linear kinetics, with exposure increasing approximately dose-proportionally. The overall mean systemic clearance (CL) was 590 mL/h/kg, volume of distribution (Vss) was 2000 mL/kg, and mean half-life ranged from 4.5 to 6 hours across dose levels. [1] This contrasts with many therapeutic proteins that show non-linear clearance due to target-mediated drug disposition, allowing for more predictable exposure-response relationships.

Linear PK
Class-level
CL 590 mL/h/kg; Vss 2000 mL/kg; t½ 4.5-6 h; dose-proportional AUC
Linear kinetics simplify exposure-response modeling
Healthy volunteers; may differ in target populations
Pharmacokinetics Clearance Half-life

Optimal Application Scenarios for Palifermin in Clinical and Translational Research


Prevention of Severe Oral Mucositis in Autologous and Allogeneic Hematopoietic Stem Cell Transplantation

Palifermin is indicated for the reduction of incidence and duration of severe oral mucositis in patients with hematologic malignancies receiving myelotoxic therapy requiring hematopoietic stem cell support. Clinical evidence from randomized trials shows that palifermin significantly reduces the occurrence of WHO grade 3-4 mucositis compared to placebo, and improves patient-reported outcomes including mouth and throat soreness. [1]

Mucositis Prophylaxis in Solid Tumor Patients Receiving Highly Emetogenic Chemotherapy

For patients with metastatic colorectal cancer receiving fluorouracil-based regimens, or sarcoma patients receiving doxorubicin-based chemotherapy, palifermin has demonstrated significant reductions in the incidence of grade ≥2 oral mucositis across multiple cycles. This evidence supports its use to maintain chemotherapy dose intensity and improve patient quality of life. [1]

Protection of Epithelial Tissues in Preclinical Models of Radiation or Chemotherapy-Induced Injury

Preclinical studies have established that palifermin reduces gastrointestinal injury and mortality from various toxic exposures. Its selective FGFR2b agonism makes it a valuable tool for studying epithelial regeneration and cytoprotection in models of mucositis, graft-versus-host disease, and pulmonary injury. [1]

Investigational Use in Head and Neck Cancer Chemoradiotherapy to Mitigate Mucositis and Improve Treatment Adherence

While not an FDA-approved indication, randomized controlled trials in locally advanced head and neck cancer have shown that weekly palifermin reduces the incidence of severe mucositis, delays its onset, and shortens its duration. This application scenario is relevant for centers conducting clinical trials or off-label use under institutional protocols aiming to improve chemoradiotherapy completion rates. [1]

Application
Selection Property
Validation Focus
HSCT oral mucositis research
FGFR2b-selective epithelial proliferation stimulation
Reported severe mucositis incidence reduction in randomized trials
Solid tumor chemotherapy mucositis prophylaxis studies
Cytoprotection across multiple chemotherapy cycles
Grade ≥2 mucositis reduction in colorectal and sarcoma RCTs
Epithelial injury models (radiation/chemotherapy)
FGFR2b-mediated proliferation and differentiation
Preclinical GI and pulmonary injury endpoint data
Head and neck cancer CRT mucositis intervention research
Mucositis onset delay and duration shortening
Reported severe mucositis incidence and patient-reported outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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